molecular formula C8H6ClN3O2S B2807432 4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride CAS No. 1097670-98-8

4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride

Cat. No.: B2807432
CAS No.: 1097670-98-8
M. Wt: 243.67
InChI Key: ULILODVETLTVNH-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is a chemical compound that features a triazole ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group

Mechanism of Action

Target of Action

The primary targets of 4-(Triazol-1-yl)benzenesulfonyl chloride are cancer cells, specifically the MCF-7 and HCT-116 cancer cell lines . These compounds have shown potent inhibitory activities against these cell lines . The compound’s interaction with these targets is believed to be facilitated by the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

The mode of action of 4-(Triazol-1-yl)benzenesulfonyl chloride involves the inhibition of the proliferation of cancer cells . This is achieved by inducing apoptosis in the cancer cells . The compound’s interaction with its targets results in changes at the cellular level, leading to the death of the cancer cells .

Biochemical Pathways

It is known that the compound’s action results in the induction of apoptosis in cancer cells . This suggests that the compound may affect pathways related to cell growth and survival. The downstream effects of this action include the death of cancer cells and the inhibition of tumor growth .

Pharmacokinetics

It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetic properties .

Result of Action

The result of the action of 4-(Triazol-1-yl)benzenesulfonyl chloride is the inhibition of the proliferation of cancer cells and the induction of apoptosis . This leads to the death of the cancer cells and the inhibition of tumor growth . Notably, some derivatives of the compound have demonstrated very weak cytotoxic effects toward normal cells, suggesting a degree of selectivity in its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment to Benzene Ring: The triazole ring is then attached to a benzene ring through a nucleophilic substitution reaction.

    Introduction of the Sulfonyl Chloride Group: The final step involves the chlorosulfonation of the benzene ring to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate thioesters.

    Oxidation: Produces oxidized triazole derivatives.

    Reduction: Produces reduced triazole derivatives.

Scientific Research Applications

4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: Used in the synthesis of potential drug candidates, particularly as inhibitors of enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

    Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride
  • 4-(1H-1,2,3-triazol-1-yl)benzoic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

Uniqueness

4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis

Properties

IUPAC Name

4-(triazol-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULILODVETLTVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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